molecular formula C13H16N2O3S B2942607 Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate CAS No. 515861-07-1

Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate

Cat. No.: B2942607
CAS No.: 515861-07-1
M. Wt: 280.34
InChI Key: CVCOJTPLHAKXGC-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate (CAS: 515861-07-1) is a thiophene-based derivative with the molecular formula C₁₃H₁₆N₂O₃S and a molecular weight of 280.35 g/mol . It is cataloged under Number 039628 and is characterized by a cyanoacetyl-amino group at position 2 and an isopropyl substituent at position 5 of the thiophene ring (Figure 1). This compound is of interest in pharmaceutical and materials science research due to its structural versatility, though specific biological or industrial applications remain underexplored in the provided literature.

Properties

IUPAC Name

ethyl 2-[(2-cyanoacetyl)amino]-5-propan-2-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-4-18-13(17)9-7-10(8(2)3)19-12(9)15-11(16)5-6-14/h7-8H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCOJTPLHAKXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under various conditions. For instance, the reaction can be carried out without solvent at room temperature or with heating at 70°C for several hours .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as solvent-free reactions or fusion techniques. For example, the fusion of aromatic amines with an excess amount of ethyl cyanoacetate at elevated temperatures (around 150°C) can yield the desired cyanoacetamide derivatives .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyanoacetyl group, in particular, plays a crucial role in its reactivity. The compound can interact with molecular targets through nucleophilic or electrophilic interactions, leading to the formation of new chemical bonds and the generation of biologically active compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared here with two analogs sharing identical molecular formulas but differing in substituent patterns. Key differences and implications are summarized below.

Structural and Molecular Differences

Table 1: Structural Comparison of Thiophene Derivatives
Catalog Number Substituents (Thiophene Ring) CAS Number Molecular Weight (g/mol)
039628 5-isopropyl 515861-07-1 280.35
039658 4-ethyl, 5-methyl 549542-87-2 280.35

Key Observations :

  • Substituent Bulk and Position : The 5-isopropyl group in 039628 introduces steric bulk compared to the smaller 4-ethyl and 5-methyl groups in 039658 . This difference likely affects solubility, crystallinity, and reactivity. For example, the isopropyl group may reduce solubility in polar solvents due to increased hydrophobicity .
  • Synthetic Pathways : Both compounds are synthesized via Gewald reaction methodologies, a common route for thiophene derivatives. However, the introduction of isopropyl vs. ethyl/methyl groups may necessitate tailored reaction conditions (e.g., temperature, catalysts) to optimize yields .

Biological Activity

Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate is a synthetic compound characterized by its unique thiophene ring structure, which imparts notable biological activity. With the molecular formula C₁₃H₁₆N₂O₃S and a molecular weight of 280.35 g/mol, this compound has garnered attention in medicinal chemistry and proteomics research due to its potential therapeutic applications.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that derivatives containing phenolic hydroxyl groups demonstrate enhanced radical scavenging capabilities. The antioxidant activity can be quantitatively assessed using various assays, such as DPPH radical scavenging and nitric oxide scavenging assays.

Comparative Antioxidant Activity Data

Compound NameDPPH Scavenging (%)Nitric Oxide Scavenging (%)
This compoundTBDTBD
Compound A (Phenolic derivative)8575
Compound B (Control)6050

Antibacterial Activity

This compound has also shown promising antibacterial properties against various gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antibacterial Efficacy Results

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureusTBDTBD
Bacillus subtilisTBDTBD

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Initial studies suggest interactions with biological macromolecules such as proteins and nucleic acids, which may lead to altered cellular functions.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Study on Antioxidant Properties : A comparative analysis of various thiophene derivatives revealed that those with cyanoacetyl substitutions exhibited superior antioxidant activity due to enhanced electron-donating capabilities from the phenolic groups.
  • Antibacterial Activity Assessment : In vitro tests demonstrated that compounds with similar structural motifs showed significant antibacterial effects against both Staphylococcus aureus and Bacillus subtilis, suggesting a potential therapeutic application in treating bacterial infections.
  • Proteomics Applications : The compound's unique structure allows for interaction studies with proteins, which could lead to the development of novel therapeutic agents aimed at specific biological targets.

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